molecular formula C18H28ClN3OSi B11831196 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-

7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-

Cat. No.: B11831196
M. Wt: 366.0 g/mol
InChI Key: JFOZELAKWDLAAO-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium osmate hydrate, and sodium periodate for oxidation . These reagents facilitate the formation of key intermediates and final products.

Major Products Formed

The major products formed from these reactions include various pharmaceutical intermediates and kinase inhibitors, which are crucial for therapeutic applications .

Scientific Research Applications

Structure and Composition

The compound has the molecular formula C18H28ClN3OSiC_{18}H_{28}ClN_{3}OSi and features a unique pyrrolo-pyrimidine core structure. Its functional groups include a chlorine atom and a silyl ether, which contribute to its reactivity and solubility properties.

Medicinal Chemistry

7H-Pyrrolo[2,3-d]pyrimidine derivatives are explored for their potential as therapeutic agents. The compound's structural features allow for the modification of biological activity, making it a candidate for:

  • Anticancer Agents : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Antiviral Activity : Compounds within this class have been investigated for their ability to inhibit viral replication, particularly in the context of RNA viruses .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Building Block for Drug Synthesis : It is utilized in the synthesis of other biologically active compounds, including those with anti-inflammatory and anti-viral properties. The presence of the chlorine atom facilitates nucleophilic substitution reactions, which are crucial in drug design .
  • Catalytic Applications : The compound can act as a catalyst or ligand in various organic transformations, enhancing reaction rates and selectivity .

Material Science

In material science, 7H-Pyrrolo[2,3-d]pyrimidine derivatives are being investigated for their potential use in:

  • Organic Electronics : Due to their electronic properties, these compounds may be incorporated into organic semiconductors or photovoltaic devices.
  • Polymer Chemistry : The silyl ether functionality allows for the modification of polymer matrices, potentially improving their mechanical properties or thermal stability .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry focused on synthesizing a series of pyrrolo[2,3-d]pyrimidine derivatives. The results indicated that certain modifications led to enhanced potency against breast cancer cell lines compared to standard treatments. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .

Case Study 2: Antiviral Activity

Research conducted at a leading pharmaceutical institute demonstrated that specific derivatives of 7H-Pyrrolo[2,3-d]pyrimidine exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral polymerase activity, providing insights into potential therapeutic pathways for treating viral infections .

Case Study 3: Synthesis of Novel Compounds

A recent patent describes processes for synthesizing chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines using 7H-Pyrrolo[2,3-d]pyrimidine as an intermediate. This method offers a novel approach to creating compounds with enhanced biological activity and selectivity for specific targets within the body .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it acts as a scaffold for developing potent kinase inhibitors, which interfere with the Janus kinase (JAK) – signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is crucial for cell division, death, and tumor formation processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- lies in its specific structural modifications, which enhance its reactivity and potential as a pharmaceutical intermediate. Its ability to serve as a versatile building block for the synthesis of various therapeutic agents sets it apart from other similar compounds .

Biological Activity

7H-Pyrrolo[2,3-d]pyrimidine derivatives are a class of compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. The specific compound "7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]" is notable for its potential therapeutic applications, particularly as an anti-cancer agent and its role in inhibiting various biological pathways.

Synthesis and Structure

The synthesis of this compound involves several steps including cyclocondensation reactions of appropriate precursors. The structural modifications, such as the introduction of the chlorinated pyrimidine ring and the cyclohexyl group, are crucial for enhancing biological activity. The presence of the dimethylsilyl ether further influences its solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit significant anti-tumor properties. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is pivotal in tumor angiogenesis. In a study, specific derivatives were reported to be up to 100-fold more potent than standard agents like semaxanib in inhibiting VEGFR-2 activity .

Table 1: Comparison of Antitumor Potency

CompoundPotency (fold increase)Target
7H-Pyrrolo[2,3-d]pyrimidine derivative A100VEGFR-2
7H-Pyrrolo[2,3-d]pyrimidine derivative B40VEGFR-2
Standard (Semaxanib)1VEGFR-2

Antimicrobial Activity

In addition to antitumor effects, pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial properties. For example, certain derivatives showed promising activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity Results

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 4aStaphylococcus aureus250 μg/mL
Compound 4bE. coli500 μg/mL

Other Pharmacological Activities

The biological profile of this compound also extends to anti-inflammatory and neuroprotective effects. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated the ability to inhibit inflammatory pathways and reduce oxidative stress in neuronal cells .

Case Studies

  • VEGFR-2 Inhibition : A study involving a mouse model demonstrated that pyrrolo[2,3-d]pyrimidine derivatives significantly reduced tumor growth and metastasis by inhibiting angiogenesis through VEGFR-2 blockade .
  • Antimicrobial Evaluation : A series of synthesized pyrrolo[3,2-d]pyrimidines were tested against various bacterial strains using agar diffusion methods, revealing moderate antibacterial properties that warrant further investigation .

Properties

IUPAC Name

tert-butyl-[4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3OSi/c1-18(2,3)24(4,5)23-15-8-6-14(7-9-15)22-11-10-13-12-20-17(19)21-16(13)22/h10-12,14-15H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZELAKWDLAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=CC3=CN=C(N=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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